![molecular formula C25H21N3O2 B4641594 5-anilino-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4641594.png)
5-anilino-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one
Overview
Description
5-anilino-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one (API) is a chemical compound that has been extensively studied for its potential use as a research tool in various scientific fields.
Mechanism of Action
5-anilino-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one is a calcium channel blocker that inhibits the influx of calcium ions into cells. Calcium ions play a critical role in various cellular processes, including neurotransmitter release, muscle contraction, and gene expression. By blocking calcium channels, 5-anilino-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one can modulate these processes and affect cellular function.
Biochemical and Physiological Effects:
5-anilino-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has been shown to have a range of biochemical and physiological effects, including reducing synaptic transmission and plasticity, inhibiting cancer cell proliferation, and reducing blood pressure. In addition, 5-anilino-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
5-anilino-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has several advantages as a research tool, including its high potency, selectivity, and ability to cross the blood-brain barrier. However, 5-anilino-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one also has limitations, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Future Directions
For research on 5-anilino-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one include the development of new calcium channel blockers, the exploration of potential therapeutic uses, and investigation of the compound's potential as an anti-cancer agent.
Scientific Research Applications
5-anilino-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has been used as a research tool in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 5-anilino-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has been used to study the role of calcium channels in synaptic transmission and plasticity. In cancer research, 5-anilino-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has been used to study the effects of calcium channel blockers on cancer cell proliferation. In drug discovery, 5-anilino-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has been used as a lead compound for the development of new calcium channel blockers.
properties
IUPAC Name |
10-anilino-12-piperidin-1-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-24-17-11-5-6-12-18(17)25-22-21(24)19(26-16-9-3-1-4-10-16)15-20(23(22)27-30-25)28-13-7-2-8-14-28/h1,3-6,9-12,15,26H,2,7-8,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXKCSGQXHPKTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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